

Foreword: Understanding the Versatility of a Unique Hydroxyalkylurea

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Compound of Interest

Compound Name: **1,3-Bis(2-hydroxyethyl)urea**

Cat. No.: **B094319**

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To the dedicated researcher, the innovative scientist, and the forward-thinking drug development professional, this guide offers a comprehensive exploration of **1,3-Bis(2-hydroxyethyl)urea**. This molecule, while seemingly simple in structure, presents a fascinating interplay of reactivity and stability, stemming from the synergistic presence of a urea backbone and terminal hydroxyl groups. Its significance extends from the foundational world of polymer science to the intricate landscape of medicinal chemistry. This document is designed not merely to list properties but to provide a causal understanding of its behavior, empowering you to leverage this compound's full potential in your work. We will delve into its synthesis, reactivity, and applications, grounded in established scientific principles and validated protocols.

Core Molecular Profile and Physicochemical Properties

1,3-Bis(2-hydroxyethyl)urea, also known as N,N'-Bis(2-hydroxyethyl)urea or Diethanolurea, is a symmetrically substituted urea derivative.^[1] The presence of two primary alcohol functionalities at either end of the molecule dictates its physical properties, particularly its polarity, solubility, and capacity for hydrogen bonding. These characteristics are fundamental to its application as a crosslinking agent, plasticizer, and chemical intermediate.

The molecular structure consists of a central carbonyl group bonded to two nitrogen atoms, each of which is substituted with a 2-hydroxyethyl group. This arrangement allows for significant hydrogen bonding, both as a donor (from the N-H and O-H groups) and as an

acceptor (at the oxygen and nitrogen atoms), contributing to its solid state at room temperature and its solubility characteristics.[2]

Table 1: Key Physicochemical Properties of **1,3-Bis(2-hydroxyethyl)urea**

Property	Value	Source(s)
CAS Number	15438-70-7	[1][2]
Molecular Formula	C ₅ H ₁₂ N ₂ O ₃	[1][2]
Molecular Weight	148.16 g/mol	[1][2]
Appearance	Off-white to light beige solid	[1][3]
Melting Point	81 - 83 °C	[3][4]
Boiling Point	445.1 °C at 760 mmHg (Predicted)	[1][5]
Density	~1.226 g/cm ³ (Predicted)	[1][3]
Solubility	Slightly soluble in DMSO	[1][3]
Hydrogen Bond Donor Count	4	[2]
Hydrogen Bond Acceptor Count	3	[2]
Storage Temperature	Room temperature, sealed in dry conditions	

Synthesis Pathways: A Tale of Two Precursors

The synthesis of **1,3-Bis(2-hydroxyethyl)urea** is primarily achieved through two well-established condensation reactions. The choice of method often depends on desired yield, purity requirements, and the availability of starting materials.

Method A: Reaction of Urea with Ethanolamine

This classical approach involves the condensation of urea with two equivalents of ethanolamine at elevated temperatures. The reaction proceeds via nucleophilic attack of the

ethanolamine's amino group on the carbonyl carbon of urea, leading to the displacement of ammonia.

Causality Behind Experimental Choices:

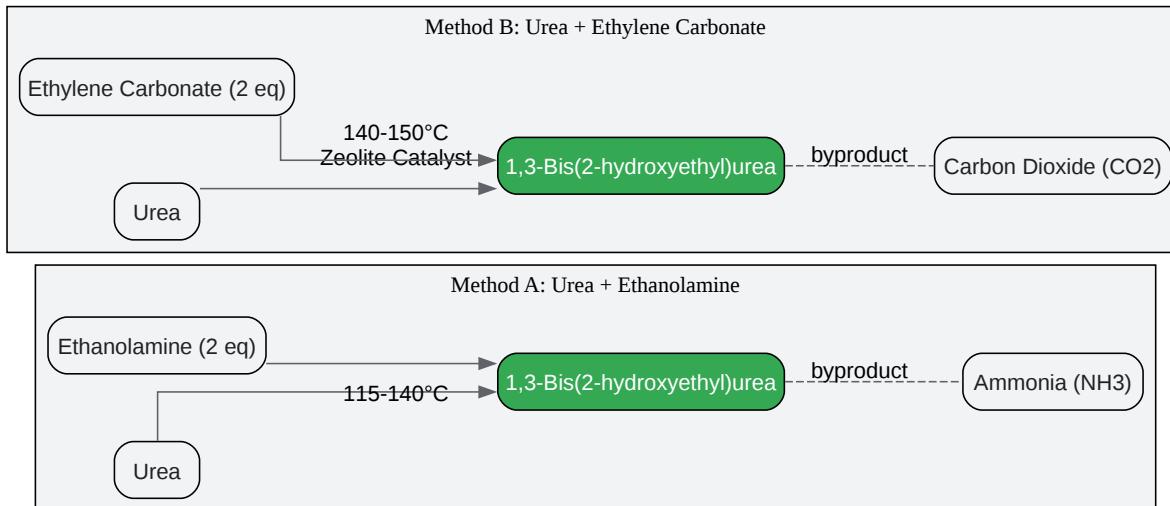
- Temperature Control: The reaction is typically conducted at temperatures between 115°C and 140°C.[2][4] Lower temperatures result in impractically slow reaction rates, while excessively high temperatures can promote the formation of unwanted byproducts and decomposition.
- Ammonia Removal: The continuous removal of gaseous ammonia is crucial to drive the equilibrium towards the product side, thereby maximizing the yield.[2]
- Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen) is recommended to prevent oxidative side reactions that could compromise the purity of the final product.[4]

Method B: Reaction of Urea with Ethylene Carbonate

An alternative and often more efficient method utilizes ethylene carbonate as the hydroxyethylating agent. This pathway avoids the generation of ammonia, instead releasing carbon dioxide, which is easily removed from the reaction vessel.

Causality Behind Experimental Choices:

- Molar Ratio: A molar ratio of 1:2 (urea to ethylene carbonate) is stoichiometric for the formation of the desired product.[4]
- Catalysis for Efficiency: The use of synthetic zeolite catalysts is a significant process enhancement. Zeolites provide a large surface area and active sites that can dramatically increase the reaction rate and boost the final yield to as high as 98%, while significantly shortening the reaction time.[2][4]
- Reaction Monitoring: The reaction's completion is conveniently monitored by tracking the cessation of carbon dioxide evolution. This can be done by bubbling the off-gas through a solution of barium hydroxide and observing the end of barium carbonate precipitation.[4]



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Caption: Synthesis routes for **1,3-Bis(2-hydroxyethyl)urea**.

Experimental Protocol: Zeolite-Catalyzed Synthesis from Urea and Ethylene Carbonate

This protocol is a self-validating system, where the yield and purity of the final product confirm the efficacy of the catalytic approach.

- **Reactor Setup:** Equip a three-neck round-bottom flask with a mechanical stirrer, a thermometer, and a reflux condenser. The outlet of the condenser should be connected to a gas bubbler containing a barium hydroxide solution.
- **Charge Reactants:** To the flask, add urea (1.0 mol), ethylene carbonate (2.0 mol), and synthetic zeolite catalyst (containing 0.4-0.9 wt% sodium oxide) in an inert atmosphere.^[4]

- Reaction Execution: Heat the mixture with stirring to 140-150°C.[4] Maintain this temperature and monitor the gas bubbler. The reaction is complete when the evolution of carbon dioxide ceases, indicated by the absence of further barium carbonate precipitate. The typical duration is significantly reduced by the catalyst, often to 3-5 hours.[4]
- Catalyst Removal: After cooling the reaction mixture, filter the hot solution to remove the zeolite catalyst.[4]
- Purification: The resulting product is often of high purity. For exacting applications, recrystallization from methanol can be performed to yield a white crystalline solid.[4]
- Characterization: Confirm the identity and purity of the product using standard analytical techniques such as NMR (^1H and ^{13}C), IR spectroscopy, and melting point analysis. The melting point should be sharp and consistent with the literature value (approx. 81°C).[4]

Chemical Reactivity and Stability Profile

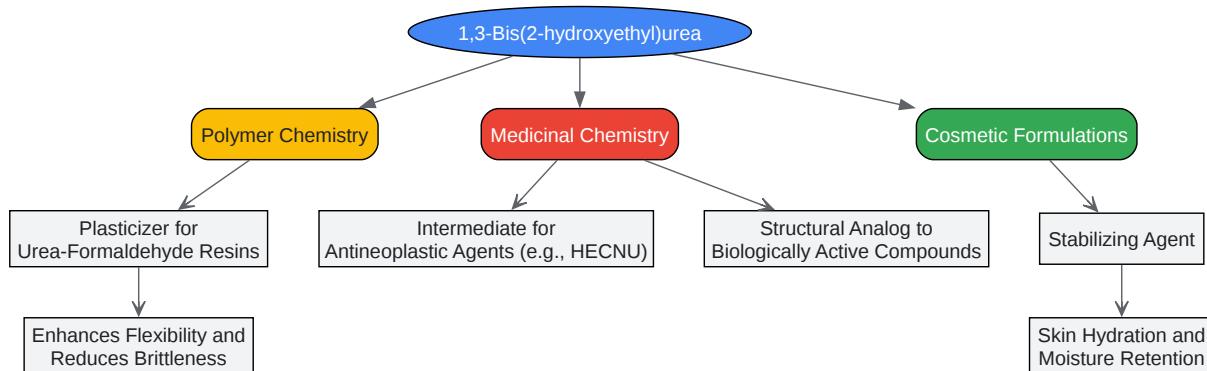
The reactivity of **1,3-Bis(2-hydroxyethyl)urea** is dominated by the urea and hydroxyl functional groups.

- Thermal Decomposition: Like urea itself, **1,3-Bis(2-hydroxyethyl)urea** can decompose at elevated temperatures. While specific studies on its decomposition are limited, analogies can be drawn from related compounds. Decomposition is expected to release ammonia and potentially other by-products.[2] Upon heating, urea and its derivatives can form biuret, triuret, and eventually polymerize into species like cyanuric acid, releasing ammonia and carbon dioxide in the process.[6]
- Reactivity with Ammonia: The compound has been shown to react with excess ammonia at temperatures of 125°C to 150°C, suggesting the reversibility of its formation from ethanolamine under certain conditions.[2][7]
- Hydrolysis: The urea linkage is susceptible to hydrolysis under strong acidic or basic conditions, though it is generally stable at neutral pH.
- Incompatibilities: It is incompatible with strong oxidizing agents.[8]

- Storage and Stability: The compound is stable under recommended storage conditions. For long-term integrity, it should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, away from direct sunlight and incompatible materials.[8]

Key Applications Across Scientific Disciplines

The bifunctional nature of **1,3-Bis(2-hydroxyethyl)urea** makes it a valuable component in various fields.



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Caption: Major application areas of **1,3-Bis(2-hydroxyethyl)urea**.

- Polymer Chemistry: A primary industrial use is as a modifier and plasticizer for urea-formaldehyde resins.[2][7] The incorporation of its flexible hydroxyethyl chains into the rigid polymer network enhances flexibility and reduces brittleness, improving the mechanical properties of the final material.[2]
- Medicinal Chemistry: The molecule is structurally related to several biologically active compounds and has been investigated for its own potential therapeutic applications.[2] It is a known impurity or potential intermediate in the synthesis of water-soluble nitrosourea

analogs like 1-(2-chloroethyl)-3-(2-hydroxyethyl)-1-nitrosourea (HECNU), which has been studied for its antineoplastic activity.[2]

- Cosmetic Formulations: In cosmetics, it can be used as a stabilizing agent and to enhance skin hydration and moisture retention, functioning as a humectant.[9]

Safety, Handling, and Hazard Profile

As with any chemical reagent, a thorough understanding of its hazard profile is essential for safe handling. **1,3-Bis(2-hydroxyethyl)urea** is classified as hazardous under GHS.

- GHS Hazard Classification:
 - H302: Harmful if swallowed.[10][11]
 - H315: Causes skin irritation.[10][11]
 - H319: Causes serious eye irritation.[10][11]
 - H335: May cause respiratory irritation.[10]

Table 2: GHS Precautionary Statements for Safe Handling

Code	Precautionary Statement
P261	Avoid breathing dust/fume/gas/mist/vapors/spray. [10]
P264	Wash hands thoroughly after handling. [10]
P270	Do not eat, drink or smoke when using this product. [10]
P280	Wear protective gloves/eye protection/face protection. [10] [11]
P301+P312	IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. [10]
P302+P352	IF ON SKIN: Wash with plenty of water. [10]
P305+P351+P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [10]
P403+P233	Store in a well-ventilated place. Keep container tightly closed. [10]

First-Aid Measures

- Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Seek medical attention if respiratory problems occur.[\[10\]](#)
- Skin Contact: Remove contaminated clothing and wash the affected area immediately with plenty of soap and water.[\[11\]](#)
- Eye Contact: Rinse cautiously and thoroughly with water for at least 15 minutes. Remove contact lenses if possible. If eye irritation persists, get medical advice.[\[10\]](#)[\[11\]](#)
- Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison center or physician if you feel unwell.[\[10\]](#)

Hazardous Decomposition Products: Under fire conditions, decomposition can produce toxic fumes, including carbon oxides and nitrogen oxides (NOx).[8]

Conclusion

1,3-Bis(2-hydroxyethyl)urea is a compound of significant utility, bridging the gap between bulk polymer applications and specialized uses in medicinal and cosmetic science. Its properties are a direct result of its molecular architecture—a stable urea core functionalized with reactive hydroxyl groups. Understanding the established synthesis protocols, particularly the highly efficient zeolite-catalyzed reaction with ethylene carbonate, allows for its reliable production. A comprehensive awareness of its reactivity, stability, and safety profile is paramount for its effective and safe application in research and development. This guide serves as a foundational resource, providing the necessary technical insights to harness the full potential of this versatile chemical.

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